

# An In-depth Technical Guide to IR-783 for Mitochondrial Staining

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## Compound of Interest

Compound Name: IR-7  
Cat. No.: B12386742

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **IR-783**, a near-infrared (NIR) heptamethine cyanine dye, for the specific application of mitochondrial staining in live cells. While often referred to generally within the "**IR-7**" series of dyes, **IR-783** has emerged as a significant tool for researchers due to its preferential accumulation in the mitochondria of cancer cells, making it valuable for both imaging and therapeutic research.

## Core Properties of IR-783

**IR-783** is a water-soluble, fluorescent probe with excitation and emission spectra in the near-infrared range. This property is highly advantageous for biological imaging as it minimizes autofluorescence from endogenous molecules, allowing for a higher signal-to-noise ratio and deeper tissue penetration.

## Quantitative Data Summary

The photophysical and chemical properties of **IR-783** are summarized below. It is important to note that these values can vary slightly depending on the solvent and experimental conditions.

Property	Value	References
Molar Mass	749.4 g/mol	[1]
Excitation Maximum ( $\lambda_{ex}$ )	776 - 786 nm	[1][2][3]
Emission Maximum ( $\lambda_{em}$ )	798 - 810 nm	[2][3]
Molar Extinction Coefficient ( $\epsilon$ )	157,000 - 261,000 M <sup>-1</sup> cm <sup>-1</sup>	[4][5]
Quantum Yield ( $\Phi$ )	0.055 - 0.11	[2][4][5]
Solubility	Soluble in DMSO, DMF, ethanol, and PBS (pH 7.2) at ~1 mg/mL	[1]

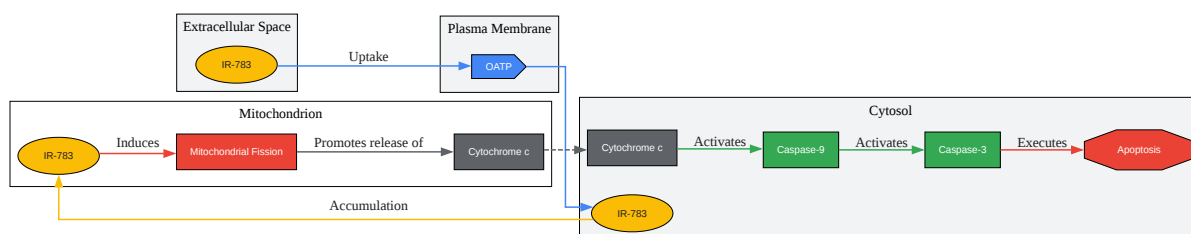
## Mechanism of Mitochondrial Accumulation and Action

The selective accumulation of **IR-783** in the mitochondria of cancer cells is a key feature that distinguishes it from many other mitochondrial dyes. This process is not primarily driven by mitochondrial membrane potential but is an active, energy-dependent process.

## Signaling Pathway for Uptake and Induced Apoptosis

The uptake of **IR-783** is mediated by Organic Anion Transporting Polypeptides (OATPs), which are often overexpressed on the surface of cancer cells.[6][7][8] This active transport mechanism leads to the concentration of the dye within the cell, with a significant portion localizing to the mitochondria and lysosomes.[6][9]

Once accumulated in the mitochondria, **IR-783** can induce a cascade of events leading to apoptosis. A key mechanism is the induction of mitochondrial fission, a process that precedes apoptosis. **IR-783** treatment has been shown to increase the expression of pro-fission proteins like Drp1, Mff, and Fis1, while decreasing the expression of pro-fusion proteins such as Opa1 and Mfn1/2.[10] This morphological change is followed by the release of cytochrome c from the mitochondria into the cytosol, which in turn activates the caspase cascade, ultimately leading to programmed cell death.[11]



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IR-783 uptake and induction of mitochondrial apoptosis.

## Experimental Protocols

The following protocols provide a general framework for using **IR-783** for live-cell mitochondrial staining. Optimal conditions may vary depending on the cell type and experimental design.

### Stock Solution Preparation and Storage

- Preparation: Prepare a 1 mM stock solution of **IR-783** by dissolving the powder in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][3]
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[3][12] A stock solution stored at -20°C is typically stable for at least one month, and for up to six months at -80°C.[12]

### Live-Cell Staining Protocol for Adherent Cells

- Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy and culture until they reach the desired confluency (typically 70-80%).

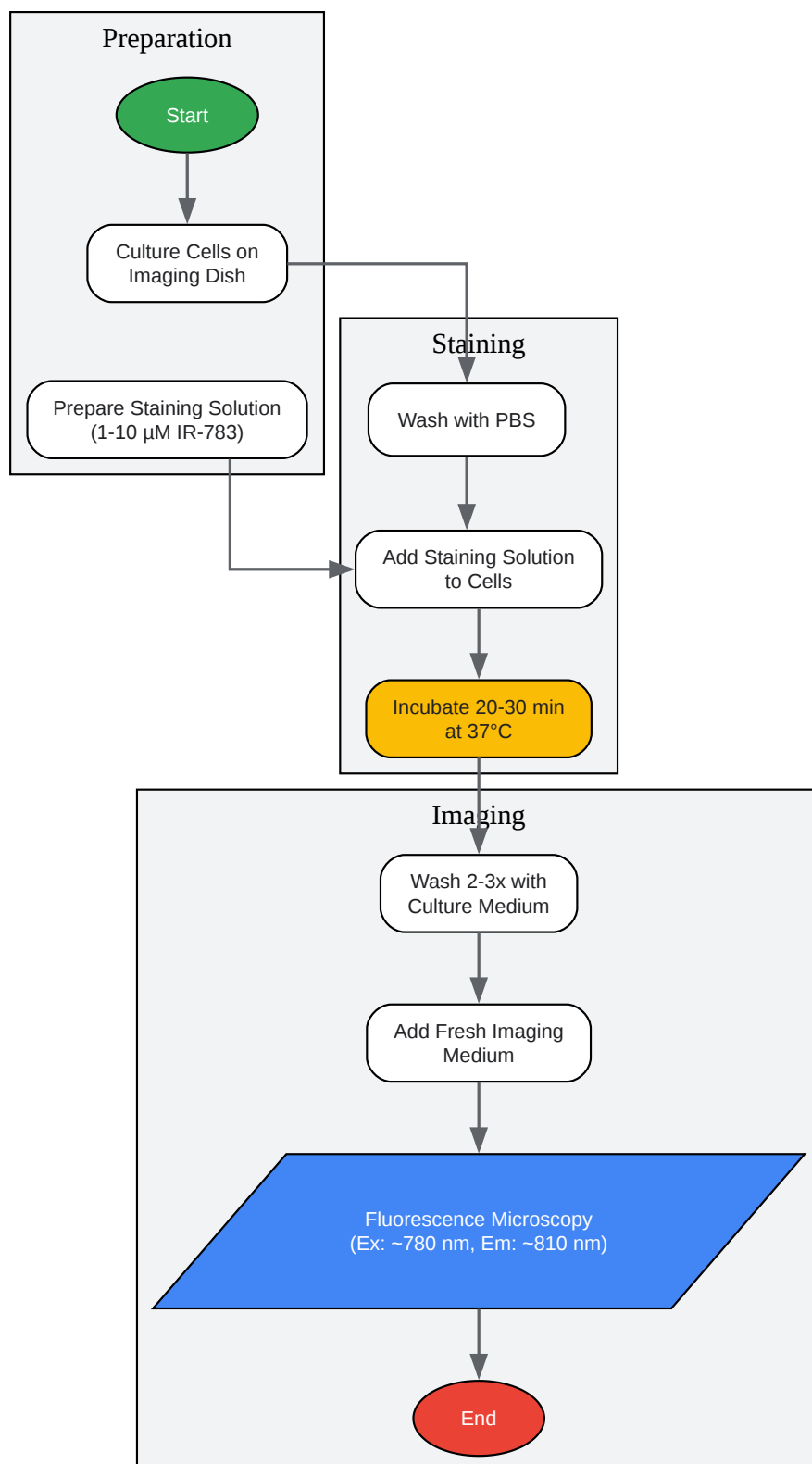
- **Staining Solution Preparation:** On the day of the experiment, thaw an aliquot of the **IR-783** stock solution. Prepare a working staining solution by diluting the stock solution in a pre-warmed, serum-free cell culture medium or a suitable buffer (e.g., PBS) to a final concentration of 1-10  $\mu\text{M}$ .<sup>[3]</sup> The optimal concentration should be determined empirically for each cell type.
- **Staining:** Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells, ensuring the cell monolayer is completely covered.
- **Incubation:** Incubate the cells for 20-30 minutes at 37°C in a CO<sub>2</sub> incubator, protected from light.<sup>[3]</sup>
- **Washing:** After incubation, remove the staining solution and wash the cells 2-3 times with pre-warmed culture medium or PBS to remove any unbound dye and reduce background fluorescence.
- **Imaging:** Add fresh, pre-warmed imaging medium to the cells. Image immediately using a fluorescence microscope equipped with appropriate filters for near-infrared imaging (Excitation: ~780 nm, Emission: ~810 nm).

## Live-Cell Staining Protocol for Suspension Cells

- **Cell Preparation:** Harvest cells and centrifuge to obtain a cell pellet.
- **Staining:** Resuspend the cell pellet in the pre-warmed staining solution (1-10  $\mu\text{M}$  in serum-free medium or PBS).
- **Incubation:** Incubate the cell suspension for 20-30 minutes at 37°C, protected from light.
- **Washing:** Centrifuge the stained cells, remove the supernatant, and resuspend the pellet in fresh, pre-warmed imaging medium or PBS. Repeat the wash step twice.
- **Imaging:** Transfer the final cell suspension to a suitable imaging chamber. For microscopy, cells can be immobilized on poly-L-lysine coated slides.

## Experimental Workflow

The general workflow for live-cell mitochondrial staining with **IR-783** is depicted below.



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Live-cell mitochondrial staining workflow with **IR-783**.

## Applications in Research and Drug Development

The unique properties of **IR-783** make it a versatile tool for various applications:

- **Mitochondrial Imaging:** Its primary application is the visualization of mitochondrial morphology and distribution in live cancer cells.
- **Cancer Cell Identification:** Due to its selective uptake by cancer cells, **IR-783** can be used to distinguish cancerous cells from normal cells in mixed populations or tissue samples.[9]
- **Drug Efficacy Studies:** The dye can be used to monitor changes in mitochondrial health and function in response to therapeutic agents.
- **Photodynamic and Photothermal Therapy:** As a photosensitizer, **IR-783** can generate reactive oxygen species upon irradiation with NIR light, leading to localized cell death, a principle applied in photodynamic therapy (PDT) and photothermal therapy (PTT).[2]
- **Drug Delivery:** The tumor-targeting nature of **IR-783** allows for its use as a component in drug delivery systems to specifically target cancer cells.

## Concluding Remarks

**IR-783** is a powerful near-infrared dye for mitochondrial staining, particularly in the context of cancer research. Its mechanism of selective uptake via OATPs and its ability to induce mitochondrial dysfunction and apoptosis provide a dual platform for both advanced cellular imaging and the development of novel therapeutic strategies. Researchers and drug development professionals can leverage these properties to gain deeper insights into mitochondrial biology in cancer and to design more effective anti-cancer therapies.

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